molecular formula C13H11NO2 B13807664 1-Benzyl-3-nitrobenzene CAS No. 5840-41-5

1-Benzyl-3-nitrobenzene

Cat. No.: B13807664
CAS No.: 5840-41-5
M. Wt: 213.23 g/mol
InChI Key: CMTUCQNYLNHJRT-UHFFFAOYSA-N
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Description

1-Benzyl-3-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It consists of a benzene ring substituted with a benzyl group at the first position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-nitrobenzene can be synthesized through a multi-step process involving nitration and benzylation reactions. The nitration of benzene is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . This reaction yields nitrobenzene, which can then be further reacted to introduce the benzyl group.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar nitration and benzylation steps, but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: The reduction of the nitro group yields 1-benzyl-3-aminobenzene.

    Substitution: Bromination at the benzylic position produces 1-(bromomethyl)-3-nitrobenzene.

Scientific Research Applications

1-Benzyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-nitrobenzene involves its interaction with molecular targets through its nitro and benzyl groups. The nitro group can undergo reduction to form reactive intermediates, while the benzyl group can participate in various substitution reactions. These interactions can affect cellular pathways and molecular targets, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Benzyl-2-nitrobenzene
  • 1-Benzyl-4-nitrobenzene
  • 1-Methyl-3-nitrobenzene

Comparison: 1-Benzyl-3-nitrobenzene is unique due to the specific positioning of the nitro and benzyl groups, which influences its reactivity and applications. Compared to its isomers, it may exhibit different chemical and biological properties, making it a compound of particular interest in research and industry .

Properties

CAS No.

5840-41-5

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

1-benzyl-3-nitrobenzene

InChI

InChI=1S/C13H11NO2/c15-14(16)13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

CMTUCQNYLNHJRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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